molecular formula C14H17F2NO B4057370 (2,6-Difluorophenyl)-(2-ethylpiperidin-1-yl)methanone

(2,6-Difluorophenyl)-(2-ethylpiperidin-1-yl)methanone

Cat. No.: B4057370
M. Wt: 253.29 g/mol
InChI Key: WTQVFQTUFBUOBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,6-Difluorophenyl)-(2-ethylpiperidin-1-yl)methanone is a chemical compound that features a difluorophenyl group attached to an ethylpiperidinyl methanone structure

Scientific Research Applications

Synthetic Methodologies

Recent studies have focused on various synthetic methodologies involving 1-(2,6-difluorobenzoyl)-2-ethylpiperidine or related compounds, highlighting their importance in the synthesis of diverse heterocyclic structures and fluorinated compounds, which are crucial in pharmaceuticals and agrochemicals.

  • Environmentally Benign Alcohol Oxidation :A study by Xiao‐Qiang Li and Chi Zhang (2009) introduced an efficient TEMPO-catalyzed alcohol oxidation system using a recyclable hypervalent iodine(III) reagent, which could be applicable for the synthesis of carbonyl compounds from alcohols. This process showcases the potential utility of related structures in environmentally friendly synthetic routes (Li & Zhang, 2009).

  • Diverse Trifluoromethyl Heterocycles :Research by Mark A. Honey et al. (2012) highlighted the versatility of ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate in synthesizing a wide range of trifluoromethyl heterocycles, demonstrating the significant role of fluorinated precursors in accessing diverse heterocyclic frameworks (Honey et al., 2012).

  • Antibacterial Sulfonamides :Aziz‐ur‐Rehman and colleagues (2017) synthesized new derivatives combining 1,3,4-oxadiazole, sulfamoyl, and piperidine functionalities. These compounds exhibited valuable antibacterial activity, underscoring the potential of incorporating 1-(2,6-difluorobenzoyl)-2-ethylpiperidine analogues in medicinal chemistry (Aziz‐ur‐Rehman et al., 2017).

  • Hydrogen Activation :A study on the heterolytic activation of hydrogen by frustrated Lewis pairs included 2,2,6,6-tetramethylpiperidine as a component, suggesting possible research avenues into hydrogen storage and activation mechanisms relevant to energy and catalysis (Karkamkar et al., 2013).

  • Photoredox-Catalyzed Fluoromethylation :In the realm of organic synthesis, the design of photoredox systems for catalytic fluoromethylation of carbon-carbon multiple bonds has been explored, illustrating the strategic use of fluorinated reagents for introducing fluorine atoms into organic molecules, enhancing their pharmacological properties (Koike & Akita, 2016).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-Difluorophenyl)-(2-ethylpiperidin-1-yl)methanone typically involves the reaction of 2,6-difluorobenzoyl chloride with 2-ethylpiperidine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2,6-Difluorophenyl)-(2-ethylpiperidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can

Properties

IUPAC Name

(2,6-difluorophenyl)-(2-ethylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F2NO/c1-2-10-6-3-4-9-17(10)14(18)13-11(15)7-5-8-12(13)16/h5,7-8,10H,2-4,6,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTQVFQTUFBUOBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1C(=O)C2=C(C=CC=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2,6-Difluorophenyl)-(2-ethylpiperidin-1-yl)methanone
Reactant of Route 2
Reactant of Route 2
(2,6-Difluorophenyl)-(2-ethylpiperidin-1-yl)methanone
Reactant of Route 3
Reactant of Route 3
(2,6-Difluorophenyl)-(2-ethylpiperidin-1-yl)methanone
Reactant of Route 4
Reactant of Route 4
(2,6-Difluorophenyl)-(2-ethylpiperidin-1-yl)methanone
Reactant of Route 5
Reactant of Route 5
(2,6-Difluorophenyl)-(2-ethylpiperidin-1-yl)methanone
Reactant of Route 6
Reactant of Route 6
(2,6-Difluorophenyl)-(2-ethylpiperidin-1-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.